5-Chloro-4-methoxy-2-nitroaniline

Catalog No.
S1543565
CAS No.
160088-54-0
M.F
C7H7ClN2O3
M. Wt
202.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-methoxy-2-nitroaniline

CAS Number

160088-54-0

Product Name

5-Chloro-4-methoxy-2-nitroaniline

IUPAC Name

5-chloro-4-methoxy-2-nitroaniline

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3

InChI Key

ZQLCLMUXVDGVAP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Cl

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Cl

Optical Applications

Synthesis of Dyes and Pigments

Nonlinear Optics

Synthesis of Trinitro Derivatives

Molluscicidal Agent

Hemolytic Anemia Studies

5-Chloro-4-methoxy-2-nitroaniline is an organic compound with the molecular formula C7_7H7_7ClN2_2O3_3. This compound is a derivative of aniline, characterized by a chlorine atom at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position of the aromatic ring. The presence of these substituents significantly influences its chemical properties and biological activities, making it a compound of interest in various fields, including organic synthesis and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or through catalytic hydrogenation.
  • Substitution: The chlorine atom can be substituted by other nucleophiles via nucleophilic aromatic substitution reactions.
  • Oxidation: The methoxy group may be oxidized to a carbonyl group under strong oxidative conditions.

Common reagents for these reactions include iron powder and hydrochloric acid for reduction, sodium methoxide for substitution, and potassium permanganate or chromium trioxide for oxidation.

Compounds containing nitroaniline groups are known to interact with various enzymes and proteins within biological systems. Specifically, 5-Chloro-4-methoxy-2-nitroaniline has been shown to participate in biochemical processes that involve the release of nitrite ions, chloride ions, and ammonia in growth media. Its unique structure allows for significant electronic delocalization, which can enhance its reactivity and biological interactions.

The synthesis of 5-Chloro-4-methoxy-2-nitroaniline typically involves multiple steps starting from readily available precursors. A common method includes:

  • Nitration: The precursor, 5-chloro-2-methoxyaniline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve the desired purity .

In industrial applications, continuous flow reactors may be employed to scale up production while optimizing reaction conditions to minimize by-products.

5-Chloro-4-methoxy-2-nitroaniline serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceutical compounds and agrochemicals. For instance, it has been used in synthesizing histone deacetylase inhibitors and other biologically active molecules. Its unique structure also makes it suitable for applications in materials science .

Research on interaction studies involving 5-Chloro-4-methoxy-2-nitroaniline focuses on its biochemical pathways and mechanisms of action. The compound's ability to release reactive species such as nitrite ions suggests potential roles in signaling pathways within cells. Additionally, its interactions with enzymes could provide insights into its pharmacological properties and therapeutic potential.

Several compounds share structural similarities with 5-Chloro-4-methoxy-2-nitroaniline. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-2-nitroanilineLacks chlorine substituentMay exhibit different reactivity due to missing chlorine
5-Chloro-2-nitroanilineLacks methoxy groupAffects solubility and chemical properties
5-Chloro-4-methyl-2-nitroanilineContains methyl instead of methoxyAlters electronic properties and reactivity

The uniqueness of 5-Chloro-4-methoxy-2-nitroaniline lies in its combination of both chlorine and methoxy substituents, which together influence its chemical reactivity and biological activity more significantly than its analogs .

XLogP3

2.2

Wikipedia

5-Chloro-4-methoxy-2-nitroaniline

Dates

Modify: 2023-08-15

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